molecular formula C13H9IN2O3 B11699249 2-Iodo-N-(3-nitrophenyl)benzamide

2-Iodo-N-(3-nitrophenyl)benzamide

Cat. No.: B11699249
M. Wt: 368.13 g/mol
InChI Key: OTCMLHONPTYDQN-UHFFFAOYSA-N
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Description

2-Iodo-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9IN2O3 It is a derivative of benzamide, characterized by the presence of an iodine atom at the second position and a nitrophenyl group at the third position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(3-nitrophenyl)benzamide typically involves the following steps:

    Nitration of Aniline: The starting material, aniline, is nitrated to form 3-nitroaniline. This is achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    Iodination: The 3-nitroaniline is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium nitrite, to introduce the iodine atom at the desired position.

    Amidation: The final step involves the reaction of the iodinated nitroaniline with benzoyl chloride in the presence of a base, such as pyridine, to form this compound.

Industrial Production Methods

While the above synthetic route is commonly used in laboratory settings, industrial production may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of 2-Iodo-N-(3-aminophenyl)benzamide.

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

Scientific Research Applications

2-Iodo-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-N-(3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine and nitro groups play crucial roles in its binding affinity and specificity towards molecular targets. The compound may also undergo metabolic transformations in biological systems, leading to active metabolites that exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group at the fourth position.

    2-Bromo-N-(3-nitrophenyl)benzamide: Bromine atom instead of iodine.

    2-Iodo-N-(3-aminophenyl)benzamide: Amino group instead of nitro group.

Uniqueness

2-Iodo-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the iodine and nitro groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom enhances its potential for radiolabeling and imaging applications, while the nitro group provides opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C13H9IN2O3

Molecular Weight

368.13 g/mol

IUPAC Name

2-iodo-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C13H9IN2O3/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17)

InChI Key

OTCMLHONPTYDQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])I

Origin of Product

United States

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